molecular formula C18H18O4 B155560 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane CAS No. 86606-14-6

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Cat. No.: B155560
CAS No.: 86606-14-6
M. Wt: 298.3 g/mol
InChI Key: IZKXPLQWLQOBPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane typically involves the condensation of appropriate benzoyl and chromane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and interacting with cellular receptors. These interactions lead to its observed biological activities, such as antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is unique due to its specific benzoyl and chromane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific bioactivities that make it valuable in various research and industrial applications .

Properties

IUPAC Name

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKXPLQWLQOBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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